3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16ClNO2 It is characterized by the presence of a chloro group, an ethoxyethyl group, and an aminomethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-ethoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
3-chlorophenol+2-ethoxyethylamine→3-Chloro-2-[(2-ethoxyethyl)amino]methylphenol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and ethoxyethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol
- 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}aniline
- 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}benzene
Uniqueness
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is unique due to the presence of both a chloro group and an ethoxyethyl group, which confer distinct chemical properties and reactivity. This compound’s specific combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-chloro-2-[(2-ethoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-2-15-7-6-13-8-9-10(12)4-3-5-11(9)14/h3-5,13-14H,2,6-8H2,1H3 |
InChI Key |
SMGNBLMCZBLIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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